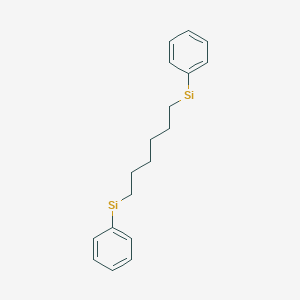![molecular formula C24H36O2Si B14223118 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- CAS No. 498572-79-5](/img/structure/B14223118.png)
1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- is a chemical compound with a complex structure that includes a hexanol backbone, a tert-butyl group, and a diphenylsilyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of silyl groups, and the formation of the final product through specific reaction conditions. Common reagents used in the synthesis include tert-butylchlorodiphenylsilane, hexanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, crystallization, and other purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s effects are mediated through its structural features, which allow it to participate in various chemical reactions and interactions with enzymes, receptors, and other molecular entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexanol: A simpler alcohol with a hexanol backbone.
tert-Butyldiphenylsilyl Ether: A compound with a similar silyl ether group but different overall structure.
2-Ethylhexanol: An alcohol with a similar backbone but different functional groups.
Uniqueness
1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- is unique due to its combination of a hexanol backbone, a tert-butyl group, and a diphenylsilyl ether moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
498572-79-5 |
|---|---|
Formule moléculaire |
C24H36O2Si |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol |
InChI |
InChI=1S/C24H36O2Si/c1-6-21(19-25)18-17-20(2)26-27(24(3,4)5,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,25H,6,17-19H2,1-5H3 |
Clé InChI |
KOVPBEYLZFNMFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)



methanone](/img/structure/B14223063.png)

![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)


![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)
